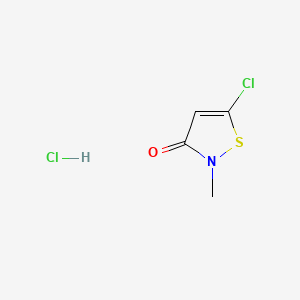

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS.ClH/c1-6-4(7)2-3(5)8-6;/h2H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVYUPIYFIVQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26172-55-4 (Parent) | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5067219 | |

| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-03-0 | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26530-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

An In-Depth Technical Guide for the Synthesis and Characterization of 5-Chloro-2-methyl-2H-isothiazol-3-one Hydrochloride

Abstract

5-Chloro-2-methyl-2H-isothiazol-3-one, commonly known as Chloromethylisothiazolinone (CMIT), is a potent biocide and preservative with extensive applications in industrial and consumer products.[1][] Its hydrochloride salt ensures stability and water solubility, enhancing its utility. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and professionals in drug development and chemical manufacturing. We delve into the mechanistic underpinnings of the synthesis, offer a detailed experimental protocol, and outline a robust analytical workflow for structural verification and purity assessment.

Introduction: Significance and Mechanism of Action

Isothiazolinones represent a critical class of heterocyclic compounds valued for their broad-spectrum antimicrobial activity.[3] They are widely incorporated into water-based solutions like paints, cosmetics, and industrial process water to prevent microbial growth.[4][5] The subject of this guide, this compound, is the active chlorinated component frequently combined with 2-methyl-4-isothiazolin-3-one (MIT) in commercial formulations such as Kathon™.[1][6]

The biocidal efficacy of isothiazolinones stems from their ability to rapidly inhibit essential life-sustaining enzymes within microbial cells. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups found in the active sites of enzymes, such as those in cysteine residues. This interaction leads to the formation of mixed disulfides, effectively deactivating the enzyme and disrupting critical metabolic pathways, ultimately leading to cell death.[1][6] Understanding its synthesis and characterization is paramount for ensuring product quality, efficacy, and safety, particularly given its potential to be a skin sensitizer at higher concentrations.[7][8]

Synthesis: A Mechanistic Approach

The predominant industrial synthesis of 5-Chloro-2-methyl-2H-isothiazol-3-one involves the chlorinative cyclization of a suitable 3-mercaptopropionamide precursor. The most common and economically viable route begins with readily available starting materials and proceeds through the formation of an N,N'-dimethyl-3,3'-dithiodipropionamide intermediate.

Causality of the Synthetic Strategy: The choice of a dithiodipropionamide intermediate is strategic. The disulfide bond is readily cleaved under chlorinating conditions to generate a sulfenyl chloride intermediate. This in-situ generation is critical for the subsequent intramolecular cyclization, where the amide nitrogen attacks the electrophilic sulfur, forming the core isothiazolinone ring. The chlorinating agent, typically chlorine gas or sulfuryl chloride (SO₂Cl₂), serves a dual purpose: it facilitates the ring closure and directly chlorinates the 5-position of the newly formed heterocyclic ring. The stoichiometry of the chlorinating agent is a critical process parameter; insufficient chlorination leads to a higher proportion of the non-chlorinated analogue (MIT), while excessive chlorination can result in the formation of the undesired 4,5-dichloro-2-methyl-4-isothiazolin-3-one byproduct.[9][10]

Caption: Overall synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative laboratory-scale synthesis adapted from established industrial methods.[10][11] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | Purity | Notes |

| N,N'-dimethyl-3,3'-dithiodipropionamide | C₈H₁₆N₂O₂S₂ | >98% | Can be synthesized or purchased. |

| Sulfuryl Chloride | SO₂Cl₂ | >99% | Highly corrosive and moisture-sensitive. |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous | Reaction solvent. |

| Hydrochloric Acid | HCl | Conc. | For salt formation. |

| Diethyl Ether | (C₂H₅)₂O | Anhydrous | For precipitation. |

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), suspend N,N'-dimethyl-3,3'-dithiodipropionamide (1 equivalent) in anhydrous dichloromethane (DCM).

-

Chlorination and Cyclization: Cool the suspension to 0-5°C using an ice bath. Add sulfuryl chloride (approximately 4-5 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. This slow addition is crucial to control the exothermic reaction and improve selectivity.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Carefully quench the reaction by slowly adding water, ensuring the temperature is controlled. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-methyl-2H-isothiazol-3-one free base.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with vigorous stirring.

-

Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures a comprehensive analysis.

Caption: A logical workflow for the analytical characterization of the final product.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final product and quantifying any related impurities.[12][13]

HPLC Protocol

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm | Provides excellent separation for moderately polar heterocyclic compounds.[13] |

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | A gradient elution is optimal for resolving the main peak from impurities.[13] |

| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 5 min | Ensures elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV Diode Array Detector (DAD) at 275 nm | The isothiazolinone ring has a strong UV absorbance maximum around 275 nm.[13] |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Expected Outcome: The chromatogram should show a single major peak corresponding to the product. Purity is calculated based on the relative peak area, with a target of >98%.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods are employed to confirm that the chemical structure of the synthesized compound matches that of 5-Chloro-2-methyl-2H-isothiazol-3-one.

-

Mass Spectrometry (MS): Electron Ionization MS (EI-MS) or Electrospray Ionization MS (ESI-MS) is used to confirm the molecular weight of the parent free base.

-

Expected Result: A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the mass of C₄H₄ClNOS (MW: 149.60 g/mol ). The NIST mass spectrum shows characteristic fragmentation patterns.[14]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation. Deuterated solvents like DMSO-d₆ or CDCl₃ can be used.

-

¹H NMR: Expect two distinct signals: a singlet for the N-methyl (N-CH₃) protons and a singlet for the vinyl proton on the heterocyclic ring (-CH=).

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon (C=O), the two sp² carbons of the ring, and the N-methyl carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.

-

Expected Result: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the cyclic amide (lactam) is a key diagnostic peak.

-

Physical Properties

A summary of the key physical and chemical identifiers for the target compound.

Compound Data Summary

| Property | Value | Source(s) |

| Chemical Name | This compound | [15] |

| CAS Number | 26530-03-0 | [15] |

| Molecular Formula | C₄H₅Cl₂NOS | [15] |

| Molecular Weight | 186.06 g/mol | [15] |

| Appearance | White to off-white solid | General |

| Melting Point (free base) | 54-55 °C | [8] |

Safety, Handling, and Storage

Hazard Profile: 5-Chloro-2-methyl-2H-isothiazol-3-one and its hydrochloride salt are classified as hazardous. The primary health concern is its potential as a strong skin sensitizer, which can cause allergic contact dermatitis even at low concentrations.[7] It is also acutely toxic by all routes of exposure.

Handling:

-

Always handle the compound in a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Avoid latex gloves as the compound may penetrate them.

-

Avoid inhalation of dust or contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This guide has detailed a robust and reproducible pathway for the synthesis of this compound, grounded in established industrial chemistry. The causality behind the synthetic strategy, centered on a chlorinative cyclization, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow combining chromatography and spectroscopy has been presented, ensuring that researchers can confidently verify the purity and structural integrity of the final product. Strict adherence to the outlined protocols and safety measures is essential for the successful and safe synthesis of this important biocidal agent.

References

-

Silva, V., Soares, C., Soares, P., & Garrido, J. M. P. J. (n.d.). Analytical methods for isothiazolinones determination in different products. ResearchGate. [Link]

-

(n.d.). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. [Link]

-

(n.d.). Benzoisothiazol-3-one synthesis. Organic Chemistry Portal. [Link]

-

(n.d.). Isothiazolinone. Wikipedia. [Link]

-

(n.d.). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

(2019, October 29). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). National Institutes of Health. [Link]

-

(n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health. [Link]

-

(n.d.). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography–tandem mass spectrometry. FAO AGRIS. [Link]

-

(n.d.). Isothiazole synthesis. Organic Chemistry Portal. [Link]

-

(n.d.). Preparation of isothiazolones. European Patent Office - EP 0318194 A1. [Link]

- (n.d.). Isothiazolinone derivative production method.

-

(n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST WebBook. [Link]

-

(n.d.). Synthesis of the biocides methylisothiazolinone (MI),.... ResearchGate. [Link]

-

(2019, March 8). 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride: Human health tier II assessment. NICNAS. [Link]

- (n.d.). Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.

-

(n.d.). Methylisothiazolinone. Wikipedia. [Link]

- (n.d.). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.

-

(n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. PubChem. [Link]

-

(n.d.). 5-chloro-2-methyl-3(2H)-isothiazolinone (Chloromethylisothiazolone). Ataman Kimya. [Link]

-

(n.d.). Chemical structures of methylisothiazolinone (MI), octylisothiazolinone (OIT), and benzisothiazolinone (MIT). ResearchGate. [Link]

-

(n.d.). Reaction mass of 5-chloro-2-methyl-2h-isothiazol-3-one and 2-methyl-2h-isothiazol-3-one (3:1). OECD eChemPortal. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 3. researchgate.net [researchgate.net]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 6. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103880773A - Isothiazolinone derivative production method - Google Patents [patents.google.com]

- 10. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 15. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-2-methyl-2H-isothiazol-3-one

Abstract

5-Chloro-2-methyl-2H-isothiazol-3-one (CMIT) is a potent biocide widely employed across various industries for the control of microbial growth. Its efficacy stems from a rapid, multi-pronged mechanism of action that ultimately leads to microbial cell death. This technical guide provides a comprehensive exploration of the molecular and cellular interactions of CMIT with microorganisms. We will delve into the core chemical reactivity of the isothiazolinone ring, its primary cellular targets, and the downstream cascade of events, including enzyme inhibition, induction of oxidative stress, and loss of membrane integrity. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biocidal action of CMIT to inform its application and the development of novel antimicrobial strategies.

Introduction: The Isothiazolinone Class of Biocides

Isothiazolinones are a class of heterocyclic organic compounds that exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and algae.[1] The subject of this guide, 5-Chloro-2-methyl-2H-isothiazol-3-one, is a prominent member of this class, often used in combination with 2-methyl-2H-isothiazol-3-one (MIT).[2] The potent biocidal properties of CMIT make it a valuable preservative in numerous applications, including water treatment, paints, cosmetics, and metalworking fluids.[2] Understanding the intricate details of its mechanism of action is paramount for optimizing its use, mitigating potential resistance, and ensuring its safe and effective application.

The Core Mechanism: Electrophilic Attack on Cellular Nucleophiles

The biocidal activity of CMIT is fundamentally driven by the electrophilic nature of the isothiazolinone ring. The electron-withdrawing chlorine atom at the 5-position, coupled with the inherent strain of the heterocyclic ring, renders the sulfur atom highly susceptible to nucleophilic attack.[1] This electrophilicity is the cornerstone of its antimicrobial action.

The Primary Target: Thiol Groups

The primary molecular targets of CMIT within microbial cells are thiol groups (-SH), which are present in the amino acid cysteine. Cysteine residues are critical components of a vast array of proteins, including essential enzymes. CMIT readily reacts with these thiol groups, leading to the formation of disulfide bonds and other modifications that inactivate the protein.[1] This initial interaction is a rapid process that sets in motion a cascade of events leading to cell death.

Figure 1: A simplified diagram illustrating the electrophilic attack of CMIT on a protein thiol group, leading to the formation of a mixed disulfide and subsequent ring-opened adducts.

The Cascade of Cellular Disruption

The initial interaction of CMIT with thiol groups triggers a series of detrimental downstream effects that cripple the microbial cell. These effects are not mutually exclusive and often occur in concert, leading to a rapid cessation of cellular functions.

Inhibition of Key Metabolic Enzymes

A critical consequence of CMIT's reactivity with thiols is the inhibition of essential enzymes, particularly dehydrogenases. These enzymes are vital for cellular respiration and energy production. By targeting the cysteine residues within the active sites of dehydrogenases, CMIT effectively shuts down key metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the electron transport chain. This leads to a rapid depletion of ATP, the cell's primary energy currency.

Induction of Oxidative Stress

The disruption of the electron transport chain and other metabolic pathways by CMIT can lead to the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This surge in ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. ROS can cause widespread damage to cellular components, including DNA, lipids, and proteins, further contributing to cell death.

Compromised Membrane Integrity

The culmination of enzymatic inhibition, energy depletion, and oxidative stress leads to a loss of microbial membrane integrity. The damaged membrane becomes permeable, allowing for the leakage of essential intracellular components, such as ions and metabolites, and the influx of extracellular substances. This loss of homeostasis is an irreversible step towards cell lysis and death.

Figure 2: The cellular cascade initiated by CMIT, from initial thiol interaction to eventual cell death.

Quantitative Data on Antimicrobial Efficacy

The potency of CMIT is reflected in its low Minimum Inhibitory Concentrations (MICs) against a broad spectrum of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | MIC of CMIT (µg/mL) | Reference |

| Escherichia coli | Gram-negative Bacteria | 0.5 | [3] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.0002% (as CMIT/MIT mixture) | [3] |

| Staphylococcus aureus | Gram-positive Bacteria | 0.0002% (as CMIT/MIT mixture) | [3] |

| Candida albicans | Fungi (Yeast) | 0.00005% (as CMIT/MIT mixture) | [3] |

| Aspergillus niger | Fungi (Mold) | 0.00005% (as CMIT/MIT mixture) | [3] |

| Schizosaccharomyces pombe | Fungi (Yeast) | 2.6 | [3] |

Note: Some data represents a CMIT/MIT mixture, which often exhibits synergistic effects.

Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of CMIT, a series of well-defined experimental protocols can be employed. These assays provide quantitative data on the various aspects of its biocidal activity.

Protocol: Determination of Dehydrogenase Inhibition using INT

This protocol outlines a spectrophotometric assay to measure the inhibition of microbial dehydrogenase activity by CMIT using the redox indicator 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT).

Principle: Dehydrogenase enzymes in viable cells reduce the pale yellow INT to a red formazan product, which can be quantified spectrophotometrically. A decrease in formazan production in the presence of CMIT indicates enzyme inhibition.[4][5]

Materials:

-

Microbial cell suspension (e.g., E. coli)

-

Phosphate-buffered saline (PBS)

-

CMIT stock solution

-

INT solution (0.2% in sterile water)

-

Nutrient broth

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a fresh culture of the test microorganism in nutrient broth.

-

Wash the cells with PBS and resuspend to a standardized optical density (e.g., OD₆₀₀ = 0.5).

-

In a 96-well microplate, add 100 µL of the cell suspension to each well.

-

Add 10 µL of varying concentrations of CMIT to the wells. Include a no-CMIT control.

-

Incubate the plate at 37°C for 1 hour.

-

Add 20 µL of INT solution to each well.

-

Incubate in the dark at 37°C for 2 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of dehydrogenase inhibition for each CMIT concentration relative to the control.

Causality and Trustworthiness: The use of INT provides a direct measure of the metabolic activity of the cells, specifically the function of the electron transport chain where dehydrogenases are key components. The inclusion of a no-CMIT control allows for the accurate determination of the inhibitory effect of the biocide.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A simplified dehydrogenase enzyme assay in contaminated sediment using 2-(p-Iodophenyl)-3(p-nitrophenyl)-5-phenyl tetrazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride (CAS 26530-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride (CAS 26530-03-0), a member of the isothiazolinone class of compounds, is a widely utilized synthetic biocide and preservative. Its potent and broad-spectrum antimicrobial activity against bacteria, fungi, and algae makes it an effective agent for preventing microbial growth and spoilage in a vast array of industrial and consumer products. In the pharmaceutical sector, it plays a critical role as a preservative in various formulations, ensuring product integrity and longevity. This guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, synthesis, analytical methods, applications, and safety considerations to support its effective and safe use in research and development.

Chemical Identity and Physical Properties

It is crucial to correctly identify this compound, as the CAS number 26530-03-0 has been sometimes erroneously associated with other molecules. Authoritative chemical databases confirm that CAS 26530-03-0 is assigned exclusively to this compound.[1]

| Property | Value | Source(s) |

| CAS Number | 26530-03-0 | [1] |

| Molecular Formula | C₄H₅Cl₂NOS | [2] |

| Molecular Weight | 186.06 g/mol | [2] |

| IUPAC Name | 5-chloro-2-methyl-1,2-thiazol-3-one;hydrochloride | N/A |

| Synonyms | 5-chloro-2-methyl-4-isothiazolin-3-one hydrochloride, MCI hydrochloride | [1] |

| Appearance | Yellow liquid or red powder | [3][4] |

| Melting Point | 52 °C (for the parent compound, 5-chloro-2-methyl-4-isothiazolin-3-one) | [3][5] |

| Boiling Point | 200.2 °C (for the parent compound) | [3] |

| Solubility | Miscible in water | [5][6] |

Mechanism of Antimicrobial Action

The biocidal activity of isothiazolinones, including 5-Chloro-2-methyl-2H-isothiazol-3-one, is attributed to a two-step mechanism that ultimately leads to microbial cell death.[7] The process begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage.[7]

The core of its mechanism lies in the electrophilic nature of the isothiazolinone ring. The electron-deficient sulfur atom readily reacts with nucleophilic groups, particularly the thiol (-SH) groups of cysteine residues within vital enzymes and proteins in the microbial cell.[7][8] This interaction leads to the formation of mixed disulfides, effectively inactivating these essential proteins and disrupting critical metabolic pathways such as respiration and ATP synthesis.[7][8][9] This disruption of cellular machinery ultimately results in cell death.[8]

Synthesis Protocol

The industrial synthesis of isothiazolinones generally involves the ring-closure of 3-mercaptopropanamides.[9] For 5-Chloro-2-methyl-2H-isothiazol-3-one, the process would start with N-methyl-3-mercaptopropionamide. The ring closure is typically achieved through chlorination, often using sulfuryl chloride, which also introduces the chlorine atom at the 5-position of the isothiazolinone ring.[10] The final step to obtain the hydrochloride salt involves treating the resulting 5-chloro-2-methyl-4-isothiazolin-3-one with hydrochloric acid.

Step-by-Step Overview of Synthesis:

-

Starting Material: N-methyl-3-mercaptopropionamide is dissolved in a suitable organic solvent.

-

Chlorination and Ring Closure: The solution is reacted with a chlorinating agent, such as sulfuryl chloride, dissolved in a separate organic solvent. This reaction is typically carried out at a controlled temperature, for instance, between 5 to 20°C, to manage the exothermic nature of the reaction and minimize side-product formation.[10] This step results in the formation of 5-chloro-2-methyl-4-isothiazolin-3-one.

-

Purification (Optional): The resulting mixture may be subjected to purification steps, such as centrifugation, to remove impurities like 4,5-dichloro-2-methyl-4-isothiazolin-3-one.[10]

-

Formation of Hydrochloride Salt: The purified 5-chloro-2-methyl-4-isothiazolin-3-one is then treated with hydrochloric acid in an appropriate solvent to yield the final product, this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in various matrices is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is a common and reliable method.[11][12][13][14]

Example HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV or MS/MS detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 50 mm, 2.7 µm particle size) is suitable for separation.[14]

-

Mobile Phase: A gradient elution using a mixture of methanol and water is often employed.[14]

-

For MS-compatible methods, formic acid can be used as a modifier instead of phosphoric acid.[11]

-

-

Flow Rate: A typical flow rate is around 0.3 to 1.0 mL/min.[13][14]

-

Detection: UV detection is commonly set at 280 nm.[13] For higher sensitivity and selectivity, MS/MS detection in multiple-reaction monitoring (MRM) mode is preferred.[12]

-

Sample Preparation: The sample preparation will vary depending on the matrix. For aqueous samples, direct injection may be possible after filtration. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical and research sectors is as a preservative.[2][15] Its broad-spectrum antimicrobial activity makes it effective at very low concentrations to prevent the growth of bacteria and fungi in a variety of aqueous formulations, including:

-

Cosmetics and Personal Care Products: It is a common preservative in shampoos, lotions, and other water-based cosmetics.[5][15]

-

Industrial Products: It is used in paints, adhesives, and cleaning agents to extend their shelf life.[]

-

Pharmaceutical Formulations: While not typically an active pharmaceutical ingredient (API) itself, it can be used as an excipient to preserve non-sterile topical or other formulations from microbial contamination.

It is important to note that due to its potential for skin sensitization, its use in leave-on products is highly restricted in many regions.[1][5]

Safety and Handling

This compound is a potent skin sensitizer and can cause allergic contact dermatitis.[1] It is also classified as corrosive and can cause severe skin burns and eye damage. Therefore, strict adherence to safety protocols is essential when handling this compound.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective biocide and preservative with significant applications in various industries, including pharmaceuticals. A thorough understanding of its chemical and physical properties, mechanism of action, and handling requirements is paramount for its safe and effective use. Researchers and drug development professionals should be particularly mindful of its potential for skin sensitization and adhere to all recommended safety guidelines. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound, ensuring product quality and regulatory compliance.

References

-

Isothiazolinone. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Separation of 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

-

Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

-

5-Chloro-2-methylisothiazolidin-3-one | C4H6ClNOS | CID 3024012. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Exploring the Metabolism and Mixture Effects of the Isothiazolinone Biocides BIT and OIT in PLHC-1 Cells. (n.d.). Gupea. Retrieved January 16, 2026, from [Link]

-

The Mechanism of Action of Isothiazolone Biocides. (2006). Corrosion, 62(10), 847-860. [Link]

-

The Mechanism of Action of Isothiazolone Biocides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride: Human health tier II assessment. (2019, March 8). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 16, 2026, from [Link]

-

5-chloro-2-methyl-3(2H)-isothiazolinone ( Chloromethylisothiazolone ). (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]

-

Methylchloroisothiazolinone. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

5-Chloro-2-methyl-3(2H)-isothiazolone. (n.d.). In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

- Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. (2002). Google Patents.

-

Zhong, J., Li, Y., Li, Y., Zhang, Y., & Li, Y. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health, 16(21), 4168. [Link]

-

Park, S.-K., Seol, H.-S., Park, H.-J., Kim, Y.-S., Ryu, S.-H., Kim, J., & Kim, S. (2020). Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one/ 2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the use of humidifier disinfectant. Environmental Analysis, Health and Toxicology, 35(2), e2020008. [Link]

-

Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. (2025). RSC Advances, 15(1), 1-10. [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). Google Patents.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. biosynth.com [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. 5-Chloro-2-methylisothiazolidin-3-one | C4H6ClNOS | CID 3024012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 10. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 11. Separation of 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eco.korea.ac.kr [eco.korea.ac.kr]

- 14. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

Introduction

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is a potent antimicrobial agent belonging to the isothiazolinone class of compounds. Its efficacy in preventing the growth of bacteria, fungi, and algae has led to its consideration for use in various industrial and pharmaceutical applications. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in different solvent systems is a critical prerequisite for formulation development, analytical method design, and the interpretation of biological activity data.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data for the hydrochloride salt, this document synthesizes theoretical principles of solubility with the known physicochemical properties of the parent compound to provide a predictive analysis. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to determine the solubility of this compound in their own laboratories, ensuring a self-validating system for data generation.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by its physicochemical properties, including its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. This compound (C₄H₅Cl₂NOS, Molecular Weight: 186.06 g/mol ) is the hydrochloride salt of 5-chloro-2-methyl-4-isothiazolin-3-one.[1] The presence of the hydrochloride moiety is expected to significantly influence its solubility profile compared to the parent compound.

Key Physicochemical Parameters of the Parent Compound (5-Chloro-2-methyl-4-isothiazolin-3-one):

-

logP (Octanol-Water Partition Coefficient): 0.85 (predicted)[2]

-

pKa (Strongest Basic): -6.9 (predicted)[2]

-

Water Solubility: Infinite[3]

-

Solubility in Organic Solvents ( g/100 mL): [3]

-

Methanol: 4.40

-

Ethyl acetate: 4.31

-

Toluene: 4.07

-

Hexane: 0.28

-

Theoretical Solubility Profile of the Hydrochloride Salt

The hydrochloride salt form of 5-Chloro-2-methyl-2H-isothiazol-3-one introduces an ionic character to the molecule. This is expected to enhance its solubility in polar solvents, particularly polar protic solvents that can effectively solvate the chloride ion and the protonated isothiazolinone ring.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated. The ionic nature of the hydrochloride salt will facilitate strong ion-dipole interactions with the hydroxyl groups of these solvents. The parent compound already exhibits high water solubility, and the salt form is likely to be even more so.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Moderate to good solubility is expected. While these solvents lack the ability to donate hydrogen bonds, their high dipole moments will allow for effective solvation of the ionic compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The nonpolar nature of these solvents makes them incapable of effectively solvating the charged species of the hydrochloride salt, leading to unfavorable energetics for dissolution. The low solubility of the parent compound in hexane (0.28 g/100 mL) supports this prediction.[3]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible literature. The following table provides a qualitative and predictive summary based on the theoretical principles discussed above and the known solubility of the parent compound. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to determine precise solubility values for their specific applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very High | The parent compound has infinite water solubility, and the hydrochloride salt form is expected to be highly soluble due to its ionic nature.[3] |

| Methanol | High | The parent compound is soluble in methanol, and the salt form should exhibit enhanced solubility due to strong hydrogen bonding and ion-dipole interactions.[3] | |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the hydrochloride salt. | |

| Polar Aprotic | DMSO | Moderate to High | The high polarity of DMSO should facilitate the dissolution of the ionic compound. |

| Acetonitrile | Moderate | Acetonitrile's polarity should allow for some degree of solubility. | |

| Acetone | Moderate | As a polar aprotic solvent, acetone is expected to be a moderately effective solvent. | |

| Nonpolar | Hexane | Very Low | The nonpolar nature of hexane is not conducive to solvating ionic compounds. The parent compound has very low solubility in hexane.[3] |

| Toluene | Low | While toluene has some aromatic character, it is largely nonpolar and is expected to be a poor solvent for the hydrochloride salt. |

Experimental Protocol for Determining Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[4] This protocol is designed to be a self-validating system, providing accurate and reproducible results.

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Extended Equilibration Time: Allows sufficient time for the dissolution process to reach equilibrium. For many compounds, 24 to 72 hours is adequate.

-

Filtration: Removes undissolved solid, ensuring that the analyzed sample represents only the dissolved solute.

-

Appropriate Analytical Method: The choice of analytical method (e.g., HPLC, UV-Vis spectroscopy) should be specific and sensitive for the compound of interest to ensure accurate quantification.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of screw-capped vials.

-

To each vial, add a precise volume of the desired solvent.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature orbital shaker or rotator. A standard temperature of 25 °C is often used.

-

Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to establish the time required to reach equilibrium. Equilibrium is reached when the concentration of the solute in solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

-

PubChem. 5-Chloro-2-methyl-4-isothiazolin-3-one hydrochloride. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766). [Link]

-

PubChem. 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. [Link]

-

PubChem. Methylisothiazolinone. National Center for Biotechnology Information. [Link]

-

Al-Ghaban, W. A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 177, 112871. [Link]

Sources

- 1. 5-Chloro-2-methyl-4-isothiazolin-3-one hydrochloride | C4H5Cl2NOS | CID 117809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766) [hmdb.ca]

- 3. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

The Analytical Fingerprint: A Deep Dive into the Spectral Analysis of 5-Chloro-2-methyl-2H-isothiazol-3-one Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is a potent biocide and preservative widely utilized across various industries, from cosmetics and personal care products to industrial water treatment and paint formulations.[1][2] Its efficacy in controlling microbial growth stems from its reactive isothiazolinone ring system.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical structure and purity is paramount for quality control, formulation development, and safety assessment. This in-depth technical guide provides a comprehensive exploration of the spectral analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By delving into the principles and practical applications of these techniques, this guide offers a robust framework for the unequivocal identification and characterization of this important compound.

The molecular structure of 5-Chloro-2-methyl-2H-isothiazol-3-one, the active component of the hydrochloride salt, is characterized by a five-membered heterocyclic ring containing sulfur, nitrogen, a carbonyl group, a chlorine atom, and a methyl group attached to the nitrogen. The hydrochloride salt form enhances its solubility in aqueous formulations.

Figure 1: Chemical structure of 5-Chloro-2-methyl-2H-isothiazol-3-one.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNOS | [3][4] |

| Molar Mass | 149.60 g/mol | [1][3][4] |

| Appearance | White solid | [3] |

| Melting Point | 42-45 °C | [5] |

| logP | 0.463 | [6] |

| Solubility | Soluble in water, chloroform (slightly), DMSO (slightly), methanol (slightly, heated) | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming its unique molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-2-methyl-2H-isothiazol-3-one is predicted to be relatively simple, exhibiting two main signals corresponding to the methyl protons and the vinyl proton on the isothiazolinone ring.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.5 | Singlet | 3H | N-CH₃ |

| ~ 6.0 | Singlet | 1H | C₄-H |

Interpretation:

-

The singlet at approximately 3.5 ppm is attributed to the three protons of the methyl group attached to the nitrogen atom (N-CH₃). Its singlet nature arises from the absence of adjacent protons to couple with.

-

The singlet at around 6.0 ppm corresponds to the single proton attached to the carbon at position 4 (C₄-H) of the isothiazolinone ring. This proton also appears as a singlet due to the lack of neighboring protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule. For 5-Chloro-2-methyl-2H-isothiazol-3-one, four distinct carbon signals are expected.

¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 35 | N-CH₃ |

| ~ 115 | C₄ |

| ~ 145 | C₅ |

| ~ 165 | C₃ (C=O) |

Interpretation:

-

The upfield signal at approximately 35 ppm corresponds to the carbon of the N-methyl group.

-

The signal around 115 ppm is assigned to the C₄ carbon, which is part of the carbon-carbon double bond and is bonded to a hydrogen atom.

-

The downfield signal at roughly 145 ppm is attributed to the C₅ carbon, which is also part of the double bond but is deshielded by the adjacent electronegative chlorine and sulfur atoms.

-

The most downfield signal, at approximately 165 ppm, is characteristic of a carbonyl carbon (C=O) in a cyclic amide-like structure (a lactam).

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[7]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected range for all carbon signals (e.g., 0-200 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including the quaternary carbonyl carbon.

Figure 2: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electron Ionization (EI) is a common technique used for the analysis of small, volatile molecules like 5-Chloro-2-methyl-2H-isothiazol-3-one.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 5-Chloro-2-methyl-2H-isothiazol-3-one will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern.

Key Fragments in the Mass Spectrum:

| m/z | Proposed Fragment |

| 149/151 | [C₄H₄ClNOS]⁺ (Molecular Ion) |

| 114 | [M - Cl]⁺ |

| 86 | [M - Cl - CO]⁺ |

| 58 | [C₂H₄NS]⁺ |

Proposed Fragmentation Pathway:

The fragmentation of 5-Chloro-2-methyl-2H-isothiazol-3-one under EI conditions is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through several pathways, including the loss of a chlorine radical, carbon monoxide, and other small neutral molecules.

Figure 3: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (e.g., 10-100 µg/mL).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

The GC will separate the analyte from the solvent and any impurities. A suitable capillary column (e.g., a non-polar or medium-polarity column) and temperature program should be used to achieve good separation.

-

The separated analyte will then enter the MS ion source.

-

Acquire the mass spectrum in the EI mode, typically at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.

Characteristic IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 1640 | C=O stretch | Cyclic amide (lactam) |

| ~ 1600 | C=C stretch | Isothiazolinone ring |

| ~ 1380 | C-N stretch | |

| ~ 750 | C-Cl stretch |

Interpretation:

-

The strong absorption band around 1640 cm⁻¹ is a key feature and is attributed to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) ring. The position of this band is influenced by the ring strain and the electronic effects of the adjacent heteroatoms.

-

The band around 1600 cm⁻¹ is due to the stretching vibration of the carbon-carbon double bond within the isothiazolinone ring.

-

The absorption in the region of 1380 cm⁻¹ is likely due to the C-N stretching vibration.

-

The band at approximately 750 cm⁻¹ is characteristic of the C-Cl stretching vibration.

Experimental Protocol: ATR-FTIR Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

FTIR Analysis:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber.

Conclusion

The comprehensive spectral analysis of this compound using NMR, MS, and IR spectroscopy provides a powerful and self-validating system for its unequivocal identification and characterization. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of atoms within the molecule. Mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. Infrared spectroscopy identifies the key functional groups present. By integrating the data from these three analytical pillars, researchers, scientists, and drug development professionals can confidently ensure the identity, purity, and quality of this important biocidal agent, thereby supporting the development of safe and effective products.

References

- Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.

-

Human Metabolome Database. (2021). Metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766). [Link]

-

PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]

-

Wikipedia. (2023). Methylchloroisothiazolinone. [Link]

-

ResearchGate. (n.d.). Chemical structure of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI, a). [Link]

-

MDPI. (2021). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

MDPI. (2022). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. [Link]

-

ResearchGate. (2015). Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one). [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Spectroscopy Online. (2021). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]

-

KGROUP, University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

PubMed. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. [Link]

-

ResearchGate. (2022). Analytical methods for isothiazolinones determination in different products. [Link]

-

ACS Publications. (2004). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

United States Environmental Protection Agency. (n.d.). Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one. [Link]

Sources

- 1. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. chemos.de [chemos.de]

- 5. 5-Chloro-2-methyl-4-isothiazolin-3-one | 26172-55-4 [chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766) [hmdb.ca]

- 7. kgroup.du.edu [kgroup.du.edu]

An In-depth Technical Guide on the pH-Dependent Stability of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride (CMITH)

This compound, often referred to by its non-hydrochloride form's CAS number 26172-55-4 for the active ingredient, is a key component of broad-spectrum antimicrobial agents.[1] It is frequently used in combination with 2-methyl-2H-isothiazol-3-one (MITH) in commercial preservatives like Kathon™ CG.[2] These preservatives are integral to a vast array of products, including cosmetics, pharmaceuticals, and industrial applications, to prevent microbial contamination.[3][4] The efficacy and safety of these products are directly linked to the stability of the active ingredients. Understanding the pH-dependent stability of CMITH is therefore critical for formulation scientists to ensure product integrity and longevity.

The Pivotal Role of pH in the Stability of CMITH

The stability of the isothiazolinone ring in CMITH is profoundly influenced by the pH of the surrounding medium. The molecule's susceptibility to nucleophilic attack, which initiates degradation, is highly pH-dependent. This guide will explore the stability of CMITH across acidic, neutral, and alkaline conditions.

CMITH exhibits considerable stability in acidic to slightly alkaline environments. Generally, it is considered stable up to a pH of 8.0 for the typical shelf-life of personal care products.[2][5] Studies have shown that in aqueous buffered solutions at pH 5 and 7, CMITH did not show any significant hydrolysis over a 30-day period at 25°C.[6] This stability in acidic and neutral media is a key reason for its widespread use in a variety of formulations.[7][8]

In contrast to its stability at lower pH values, CMITH undergoes significant degradation in alkaline solutions.[7][8] The rate of this degradation increases with a rise in pH.[7][8] This is attributed to the increased concentration of hydroxide ions (OH-), which act as nucleophiles and attack the electron-deficient sulfur atom in the isothiazolinone ring, leading to ring-opening and subsequent loss of biocidal activity.[9]

One study demonstrated that the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one was 22 days in a pH 9 buffered solution.[6] Another investigation into the degradation kinetics found that the half-life of the active chlorinated component was approximately 47 days at pH 8.5, which decreased to about 2 days at a pH of 10.[8] This rapid degradation at higher pH levels is a critical consideration for formulating products with an alkaline pH.

Factors Influencing CMITH Stability

Beyond pH, several other factors can impact the stability of CMITH in a formulation:

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the degradation of CMITH. It is recommended to avoid temperatures above 50°C during manufacturing once the preservative has been added to a formulation.[5][10]

-

Presence of Nucleophiles: Amines, thiols, and sulfites can react with and degrade isothiazolinones.[10][11] Secondary amines, in particular, can have a significant negative impact on stability.[5][11] Reducing the pH to below 7 can often mitigate this issue by converting the amine to its less reactive acid salt.[5][11]

-

Water Hardness: The presence of divalent cations like calcium and magnesium in hard water has been shown to have a positive effect on the stability of Kathon™ CG.[2][5]

Experimental Workflow for Assessing pH Stability

A robust understanding of CMITH stability requires well-designed experimental protocols. The following outlines a typical workflow for evaluating the pH-dependent degradation of CMITH.

Caption: Experimental workflow for pH stability testing of CMITH.

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

-

-

Sample Incubation:

-

Dilute the CMITH stock solution in each buffer to the final target concentration.

-

Divide each solution into aliquots in sealed, light-protected containers.

-

Incubate the samples at a constant temperature (e.g., 25°C or an accelerated temperature like 40°C).

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each pH condition.

-

If necessary, quench the degradation reaction immediately (e.g., by adjusting the pH or freezing).

-

-

Analytical Quantification:

-

Data Analysis:

-

Plot the concentration of CMITH versus time for each pH condition.

-

Determine the degradation kinetics, which often follow first-order or pseudo-first-order models.[16]

-

Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

-

Quantitative Data Summary

The following table summarizes the degradation kinetics of the active chlorinated component of isothiazolinone biocides at different pH values, as reported in the literature.

| pH | Half-life (t½) | Reference |

| 5.0 | No significant hydrolysis after 30 days | [6] |

| 7.0 | No significant hydrolysis after 30 days | [6] |

| 8.5 | ~47 days | [8] |

| 9.0 | ~22-23 days | [6][8] |

| 9.6 | ~3.3 days | [8] |

| 10.0 | ~2 days | [8] |

Degradation Pathway of CMITH

The degradation of CMITH, particularly under alkaline conditions, proceeds through the opening of the isothiazolinone ring.

Caption: Simplified degradation pathway of CMITH.

The initial step is the nucleophilic attack on the sulfur atom, which is the most electron-deficient site in the ring. This leads to the cleavage of the S-N bond and the formation of a transient ring-opened intermediate. This intermediate can then undergo further reactions, eventually leading to the formation of smaller, non-biocidal molecules such as N-methylmalonamic acid.[17]

Conclusion and Formulation Recommendations

The stability of this compound is critically dependent on the pH of the formulation. It is highly stable in acidic and neutral conditions but degrades rapidly in alkaline environments. For optimal preservation and product longevity, it is recommended to:

-

Maintain the formulation pH at 8.0 or below.

-

Avoid high temperatures during the manufacturing process after the addition of the preservative.

-

Screen for and minimize the presence of nucleophilic raw materials, such as secondary amines and sulfites.

-

Conduct thorough stability testing of the final formulation to confirm the efficacy of the preservative system over the product's intended shelf life.

By understanding and controlling these factors, researchers and formulators can effectively utilize the broad-spectrum antimicrobial activity of CMITH while ensuring the stability and quality of their products.

References

-

The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. ResearchGate. Available at: [Link]

-

Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. Available at: [Link]

-

KATHON™ CG Preservative. chemical-centre.com. Available at: [Link]

-

KATHON CG Preservative: Features, Benefits & Applications. Studylib. Available at: [Link]

-

Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. Available at: [Link]

-

Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). NIH. Available at: [Link]

-

Analytical methods for isothiazolinones determination in different products. ResearchGate. Available at: [Link]

-

Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H… - OUCI. Available at: [Link]

-

KATHON CG. Ataman Kimya. Available at: [Link]

-

5-Chloro-2-methyl-4-isothiazolin-3-one hydrochloride. PubChem. Available at: [Link]

-

Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. PubMed. Available at: [Link]

-

Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. ProQuest. Available at: [Link]

-

The effects of pH on the degradation of isothiazolone biocides. ResearchGate. Available at: [Link]

- Method for degrading 5-chloro-2-methyl-4-isothiazolin-3-one. Google Patents.

-

Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one. EPA. Available at: [Link]

-

Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. PubMed. Available at: [Link]

-

3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride: Human health tier II assessment. Available at: [Link]

-

Methylchloroisothiazolinone. Wikipedia. Available at: [Link]

-

pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms. PMC - NIH. Available at: [Link]

-

Oxidation kinetics and effect of pH on the degradation of MTBE with Fenton reagent. Available at: [Link]

-

The kinetics of the alkaline degradation of daptomycin. PubMed. Available at: [Link]

-

Safety Data Sheet. MBL Life Science. Available at: [Link]

-

Degradation Kinetics of Chlorogenic Acid at Various pH Values and Effects of Ascorbic Acid and Epigallocatechin Gallate on Its Stability Under Alkaline Conditions. PubMed. Available at: [Link]

Sources

- 1. 5-Chloro-2-methyl-4-isothiazolin-3-one hydrochloride | C4H5Cl2NOS | CID 117809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempoint.com [chempoint.com]

- 3. This compound [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. chempoint.com [chempoint.com]

- 6. echemi.com [echemi.com]

- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. studylib.net [studylib.net]

- 11. chemical-centre.com [chemical-centre.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. Oxidation kinetics and effect of pH on the degradation of MTBE with Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Thermal decomposition of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

An In-Depth Technical Guide to the Thermal Decomposition of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

Abstract

5-Chloro-2-methyl-2H-isothiazol-3-one, commonly known as MCI, is a potent biocide and preservative used extensively across various industries. Its hydrochloride salt is a common form of this active ingredient. Understanding the thermal stability and decomposition pathways of this compound is paramount for ensuring product quality, manufacturing safety, and regulatory compliance. This technical guide provides a comprehensive overview of the factors influencing the stability of 5-Chloro-2-methyl-2H-isothiazol-3-one, its decomposition mechanisms under thermal stress, the resultant hazardous byproducts, and the analytical methodologies required for its study. Authored from the perspective of an application scientist, this paper emphasizes the causal relationships behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Widely Used Biocide